molecular formula C7H8BrNO3 B8274257 N-(5-Bromo-2-furoyl)-2-hydroxyethylamine

N-(5-Bromo-2-furoyl)-2-hydroxyethylamine

Cat. No.: B8274257
M. Wt: 234.05 g/mol
InChI Key: BOTHMMUDJAXNBN-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-furoyl)-2-hydroxyethylamine is a brominated furan derivative featuring a 2-hydroxyethylamine moiety linked to a 5-bromo-2-furoyl group. The compound’s structure combines a heteroaromatic furan ring substituted with bromine at the 5-position and an amide bond connecting the furoyl group to 2-hydroxyethylamine (HOCH₂CH₂NH₂). Key characteristics include:

  • Molecular weight: Estimated ~260–280 g/mol (based on analogs in ).
  • Functional groups: Brominated furan (electron-withdrawing), hydroxyl (-OH), primary amine (-NH₂), and amide (-CONH-).
  • Properties: The bromine atom enhances lipophilicity and may influence reactivity (e.g., as a leaving group), while the hydroxyl and amine groups contribute to hydrogen bonding and solubility in polar solvents .

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

5-bromo-N-(2-hydroxyethyl)furan-2-carboxamide

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)7(11)9-3-4-10/h1-2,10H,3-4H2,(H,9,11)

InChI Key

BOTHMMUDJAXNBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

2-Hydroxyethylamine (Ethanolamine)

  • Structure : Simplest analog, lacking the furoyl group (HOCH₂CH₂NH₂).
  • Molecular weight : 61.08 g/mol .
  • Key differences: The absence of the brominated furoyl group in ethanolamine reduces steric hindrance and lipophilicity. Ethanolamine’s amine group is more basic (pKa ~9.5) compared to the target compound’s amide, which is non-basic. Ethanolamine acts as a bidentate ligand in platinum(II) complexes (e.g., trans-Diiodidobis(2-hydroxyethylamine)platinum(II)), forming hydrogen bonds via -OH and -NH₂ groups . In contrast, the target compound’s bulky furoyl group may limit metal coordination.

1-(5-Bromofuran-2-yl)-N-methylmethanamine

  • Structure : Shares the 5-bromofuran moiety but substitutes the hydroxyethylamine group with a methylamine (CH₃NH₂).
  • Molecular weight : ~218 g/mol (CAS 889943-39-9) .
  • Key differences :
    • The methylamine group lacks the hydroxyl functionality, reducing polarity and hydrogen-bonding capacity.
    • Similarity score (0.91 to the target compound) suggests structural overlap but divergent physicochemical properties due to the absence of -OH .

Hydrochloride Salts of Hydroxyethylamine Derivatives

  • Examples: 2-Aminoethanol hydrochloride (HOCH₂CH₂NH₃⁺Cl⁻).
  • Molecular weight : 97.54 g/mol .
  • Key differences :
    • Ionic nature enhances water solubility (>500 g/L) compared to the neutral, lipophilic target compound.
    • Protonation of the amine in hydrochloride salts increases stability under acidic conditions, whereas the target compound’s amide bond may hydrolyze in extreme pH .

Platinum(II) Complexes with 2-Hydroxyethylamine Ligands

  • Example : trans-Diiodidobis(2-hydroxyethylamine)platinum(II).
  • Structure : Platinum center coordinated by two 2-hydroxyethylamine ligands and two iodide ions .
  • Key differences :
    • The target compound’s furoyl group introduces steric bulk, likely preventing effective metal coordination.
    • Hydrogen bonding in platinum complexes stabilizes the square-planar geometry, while the target compound’s intermolecular interactions are dominated by aromatic stacking (furan) and amide hydrogen bonds.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Water) Notable Properties
N-(5-Bromo-2-furoyl)-2-hydroxyethylamine ~260–280 Br, Furan, -OH, -NH₂, Amide Low Lipophilic, hydrogen-bond donor/acceptor
2-Hydroxyethylamine 61.08 -OH, -NH₂ High High basicity, metal coordination ligand
1-(5-Bromofuran-2-yl)-N-methylmethanamine 218 Br, Furan, -NH₂ Moderate Reduced polarity vs. target compound
2-Aminoethanol hydrochloride 97.54 -OH, -NH₃⁺Cl⁻ Very high Ionic, stable in acidic conditions
trans-Diiodidobis(2-hydroxyethylamine)Pt(II) 625.91 Pt, I⁻, -OH, -NH₂ Low Square-planar geometry, hydrogen-bonded

Research Findings and Implications

  • Structural analogs (e.g., 1-(5-Bromofuran-2-yl)ethanamine hydrochloride) exhibit reduced hydrogen-bonding capacity compared to the target compound, impacting biological activity or crystallinity .
  • Safety considerations: While 2-hydroxyethylamine derivatives like ethanolamine require handling precautions (e.g., corrosion, toxicity ), the target compound’s amide group may mitigate reactivity risks .

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